molecular formula C25H16F4N4O2 B11200646 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11200646
M. Wt: 480.4 g/mol
InChI Key: BFKVZFXKNMCPNP-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a benzimidazole core fused with a pyrimidine ring

Preparation Methods

The synthesis of 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring. Key steps include:

    Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Pyrimidine Ring Formation: The benzimidazole intermediate is then reacted with a suitable pyrimidine precursor under controlled conditions.

    Introduction of Fluorinated Phenyl Groups:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: It is used in studies exploring its effects on various biological pathways, including its role as an enzyme inhibitor.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and DNA. The compound’s fluorinated groups enhance its binding affinity to these targets, leading to inhibition of enzymatic activity or disruption of DNA replication. The pathways involved include inhibition of key enzymes in metabolic pathways and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide include other benzimidazole derivatives and pyrimidine-fused compounds. Examples include:

    1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole: Known for its antiviral properties.

    2-(4-fluorophenyl)H-imidazo[1,2-a]pyridine: Used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of fluorinated phenyl groups and the pyrimidine-benzimidazole fused structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H16F4N4O2

Molecular Weight

480.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H16F4N4O2/c26-16-11-9-15(10-12-16)19-13-23(35)33-21-8-4-3-7-20(21)32(24(33)31-19)14-22(34)30-18-6-2-1-5-17(18)25(27,28)29/h1-13H,14H2,(H,30,34)

InChI Key

BFKVZFXKNMCPNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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